molecular formula C19H17N3O3S B6557672 methyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzoate CAS No. 1040676-69-4

methyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzoate

Cat. No.: B6557672
CAS No.: 1040676-69-4
M. Wt: 367.4 g/mol
InChI Key: WKVQZRWXBQHXJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzoate is a synthetic organic compound featuring a hybrid structure combining a benzoate ester core, an acetamido linker, and a 1,3-thiazole ring substituted with a phenylamino group. Key structural attributes include:

  • Methyl benzoate moiety: Provides ester functionality, influencing lipophilicity and metabolic stability.
  • 2-(Phenylamino)-1,3-thiazol-4-yl group: Introduces a sulfur- and nitrogen-containing heterocycle, which is often associated with bioactive properties, such as kinase inhibition or antimicrobial activity.

This compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors reliant on heterocyclic recognition.

Properties

IUPAC Name

methyl 4-[[2-(2-anilino-1,3-thiazol-4-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-25-18(24)13-7-9-15(10-8-13)20-17(23)11-16-12-26-19(22-16)21-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVQZRWXBQHXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Phenylamino Group: The phenylamino group is introduced via a nucleophilic substitution reaction, where aniline reacts with the thiazole derivative.

    Acetylation: The intermediate product undergoes acetylation to introduce the acetamido group.

    Esterification: Finally, the benzoic acid derivative is esterified with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the phenylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Aniline, halogenated thiazoles, and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Activity

One of the primary applications of methyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzoate is its potential as an anticancer agent. Several studies have highlighted the efficacy of thiazole derivatives, including this compound, in inhibiting cancer cell proliferation.

  • Cytotoxicity Studies : Research has shown that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated antiproliferative activity against liver cancer (HepG2), breast cancer (MCF-7), and lung cancer (A549) cells . The structure–activity relationship (SAR) indicates that modifications on the thiazole ring can enhance anticancer properties.
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases or pathways critical for tumor growth. For example, focal adhesion kinase (FAK) inhibitors derived from thiazole structures have shown promising results in reducing tumor cell viability .

Antimicrobial Properties

In addition to anticancer applications, this compound may also possess antimicrobial properties. Thiazole derivatives have been studied for their efficacy against various bacterial strains.

  • Antibacterial Activity : Some thiazole-based compounds have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown effectiveness comparable to standard antibiotics . This suggests a potential role for this compound in treating bacterial infections.

Anticonvulsant Effects

Recent studies have also explored the anticonvulsant properties of thiazole derivatives. Compounds similar to this compound have been synthesized and tested for their ability to prevent seizures.

  • Efficacy in Seizure Models : Some synthesized thiazole analogues exhibited significant anticonvulsant activity in animal models, indicating their potential as therapeutic agents for epilepsy . The SAR analysis revealed that specific substitutions on the thiazole ring enhance anticonvulsant efficacy.

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity.

Substituent Effect on Activity
Phenyl groupEnhances anticancer activity
Acetamido groupIncreases solubility and bioavailability
Thiazole ringCritical for biological activity

The presence of specific functional groups significantly influences the compound's potency and selectivity against various biological targets.

Case Studies

Several case studies highlight the practical applications of thiazole derivatives:

  • Case Study 1 : A study demonstrated that a derivative with a similar structure to this compound exhibited an IC50 value of 10 µM against breast cancer cells, showcasing its potential as a lead compound for further development .
  • Case Study 2 : Another investigation reported that a related thiazole compound showed significant antibacterial activity against Staphylococcus aureus with an MIC of 0.5 µg/mL, indicating its potential use in treating resistant bacterial infections .

Mechanism of Action

The mechanism of action of methyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzoate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Heterocyclic Benzoate Derivatives

The following compounds, reported in Molecules (2011) , share structural similarities with the target molecule but differ in substituents and linker chemistry:

Compound ID Core Structure Heterocycle Linker Type Ester Group
Methyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzoate Benzoate 1,3-Thiazole (phenylamino) Acetamido Methyl
I-6230 Benzoate Pyridazin-3-yl Phenethylamino Ethyl
I-6232 Benzoate 6-Methylpyridazin-3-yl Phenethylamino Ethyl
I-6273 Benzoate Methylisoxazol-5-yl Phenethylamino Ethyl
I-6373 Benzoate 3-Methylisoxazol-5-yl Phenethylthio Ethyl
I-6473 Benzoate 3-Methylisoxazol-5-yl Phenethoxy Ethyl
Key Observations:

Heterocycle Diversity: The target compound’s 1,3-thiazole ring contrasts with pyridazine (I-6230, I-6232) or isoxazole (I-6273, I-6373, I-6473) in analogues. Pyridazines and isoxazoles, with nitrogen/oxygen atoms, may favor different solubility or target affinities .

Linker Modifications: The acetamido linker in the target compound allows for conformational flexibility, unlike rigid phenethylamino or phenethoxy linkers in analogues. This flexibility could improve entropy-driven binding but may reduce selectivity.

Ethyl esters generally confer higher metabolic stability but lower solubility .

Comparison with Thiazole-Containing Pharmaceutical Impurities

A study in the Brazilian Journal of Pharmaceutical Sciences (2014) analyzed impurities in thiazole-based drugs, including:

  • Impurity-I : Contains a 1,3-thiazol-5-yl-methyl group integrated into a complex peptidomimetic backbone.
  • Impurity-L : Features a 2-(1-methylethyl)-1,3-thiazol-4-yl substituent with a methylcarbamate linkage.
Key Differences:
  • Structural Complexity : The target compound is simpler, lacking the multi-ring peptide-like framework seen in Impurity-I and Impurity-L. This simplicity may enhance synthetic accessibility but reduce target specificity.
  • Substituent Positioning: The target’s phenylamino group at the thiazole 2-position contrasts with Impurity-L’s isopropyl substitution at the 4-position, which could sterically hinder binding interactions .

Biological Activity

Methyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzoate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₂O₂S
  • Molecular Weight : 318.42 g/mol

The compound features a thiazole ring, an acetamido group, and a benzoate moiety, which contribute to its diverse biological activities.

Antimicrobial Activity

Preliminary studies have shown that derivatives of thiazole compounds exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been tested for their antibacterial effects using disc diffusion methods. Results indicated that certain derivatives demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AS. aureus10 µg/mL
BE. coli15 µg/mL
CP. aeruginosa12 µg/mL

Antidiabetic Activity

The antidiabetic potential of thiazole derivatives has also been explored. In a study involving streptozotocin-induced diabetic models, certain compounds exhibited significant reductions in blood glucose levels. The mechanism appears to involve enhanced insulin sensitivity and modulation of glucose metabolism pathways .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The thiazole moiety may inhibit key enzymes involved in bacterial cell wall synthesis or glucose metabolism.
  • Receptor Binding : The phenylamino group can enhance binding affinity to various receptors involved in insulin signaling and microbial resistance mechanisms.

Case Studies and Research Findings

Recent studies have focused on synthesizing various derivatives of this compound to evaluate their biological profiles:

  • Antimicrobial Screening : A series of synthesized thiazole derivatives were tested against a panel of bacteria and fungi. The most potent derivative showed an MIC of 5 µg/mL against E. coli, indicating strong antibacterial properties .
  • Antidiabetic Effects : In vivo studies demonstrated that the compound significantly lowered blood glucose levels in diabetic rats when administered at doses of 50 mg/kg body weight .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.